molecular formula C10H10Cl2O4S B5914696 methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate

methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate

Cat. No. B5914696
M. Wt: 297.15 g/mol
InChI Key: IBUBRQFWEUQPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate is a chemical compound that is widely used in scientific research. It is commonly referred to as MDPS and is known for its unique properties that make it an ideal candidate for various laboratory experiments.

Mechanism of Action

MDPS is a sulfonate ester that reacts selectively with cysteine residues in proteins. The reaction takes place through a nucleophilic substitution mechanism, where the sulfonate group is displaced by the thiol group of the cysteine residue. This results in the formation of a covalent bond between MDPS and the protein, which can be used to study protein function.
Biochemical and Physiological Effects:
MDPS has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that MDPS can react with other thiol-containing molecules, such as glutathione, which can lead to the formation of reactive metabolites that may have toxic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of MDPS is its ability to selectively modify cysteine residues in proteins, which makes it a valuable tool for studying protein function. However, MDPS is not suitable for all experiments, and its use may be limited by the availability of suitable protein targets.

Future Directions

There are several future directions for the use of MDPS in scientific research. One area of interest is the development of new methods for the selective modification of cysteine residues in proteins. Another area of interest is the use of MDPS in the synthesis of new drugs and bioactive molecules. Additionally, the use of MDPS in the study of protein-protein interactions and protein-ligand interactions is an area of active research.

Synthesis Methods

MDPS is synthesized through a multistep process that involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with methyl 3-hydroxypropanoate. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product obtained is then purified through recrystallization to obtain pure MDPS.

Scientific Research Applications

MDPS has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various compounds. It is also used as a starting material for the synthesis of drugs and other bioactive molecules. MDPS is known for its ability to selectively modify cysteine residues in proteins, making it a valuable tool for studying protein function.

properties

IUPAC Name

methyl 3-(3,4-dichlorophenyl)sulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O4S/c1-16-10(13)4-5-17(14,15)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUBRQFWEUQPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3,4-dichlorophenylsulfonyl)propionate

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